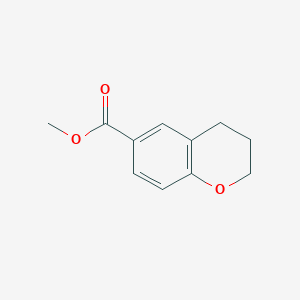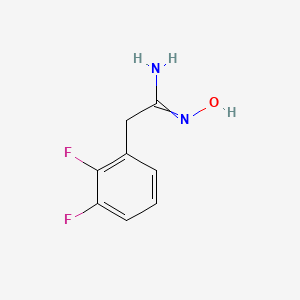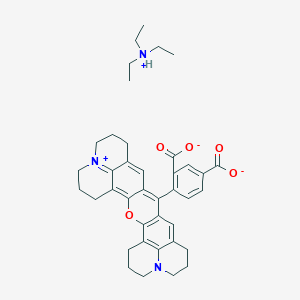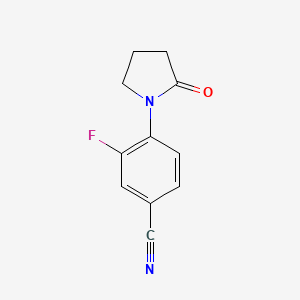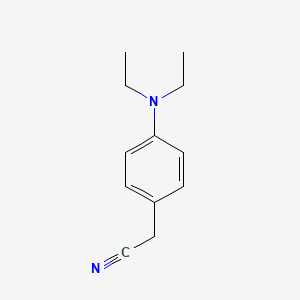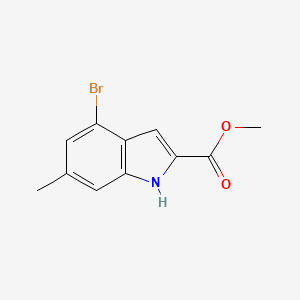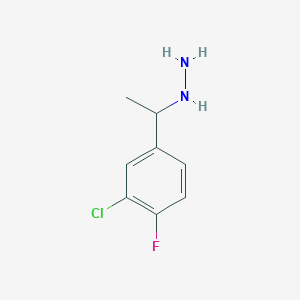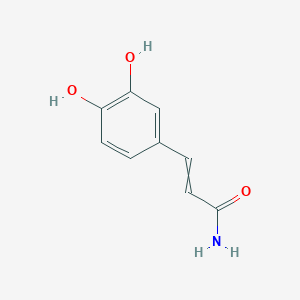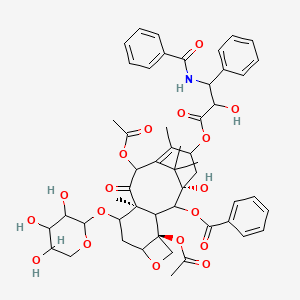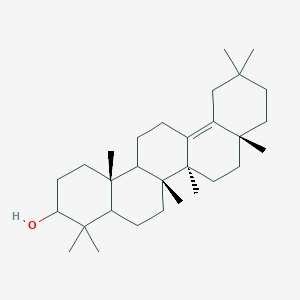![molecular formula C20H25NO4 B12434604 1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin is a complex organic compound belonging to the class of indoloisoquinoline alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. Erythristemin, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indolo[7a,1-a]isoquinoline derivatives typically involves multi-step processes. One common method is the visible-light-induced radical cascade cyclization reaction. This method features mild reaction conditions and exceptional functional group tolerance, allowing for the synthesis of various indoloisoquinoline derivatives in good to excellent yields . Another approach involves the reaction of 2-aryl-N-acryloyl indoles with aryl or alkyl α-keto acids under an air environment, which also yields the desired core structure efficiently .
Industrial Production Methods: While specific industrial production methods for Erythristemin are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indolo[7a,1-a]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1H-Indolo[7a,1-a]isoquinoline derivatives, including Erythristemin, have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They serve as probes to study biological processes and interactions.
Industry: These compounds are explored for their potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Erythristemin involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme α-glucosidase, altering its conformation and inhibiting its activity. This inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia . Molecular docking and dynamics simulations have provided insights into the binding interactions and conformational changes induced by Erythristemin .
Comparison with Similar Compounds
Erythristemin can be compared with other indoloisoquinoline derivatives, such as:
Indolo[1,2-b]isoquinoline: Known for its α-glucosidase inhibitory effects.
Indolo[2,3-b]quinoxalines: These compounds exhibit diverse biological activities and are synthesized using Ru(II)-catalyzed tandem ortho-C–H functionalization reactions.
Uniqueness: Erythristemin stands out due to its specific structural features and potent biological activities, particularly its strong α-glucosidase inhibitory effect, which is significantly higher than that of standard inhibitors like acarbose .
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14?,19?,20-/m0/s1 |
InChI Key |
IUMRZRWBQPPMSS-DZJIEVIWSA-N |
Isomeric SMILES |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


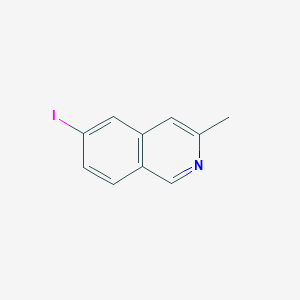
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)
